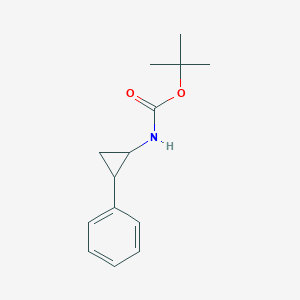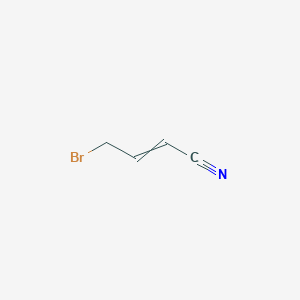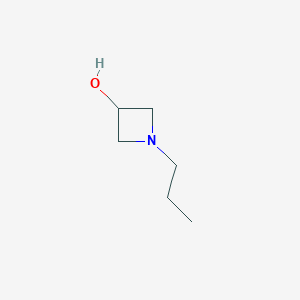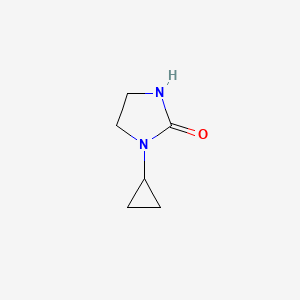
4-Brom-2-(Trifluormethyl)benzolthiol
Übersicht
Beschreibung
4-Bromo-2-(trifluoromethyl)benzenethiol is a useful research compound. Its molecular formula is C7H4BrF3S and its molecular weight is 257.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-(trifluoromethyl)benzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(trifluoromethyl)benzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
4-Brom-2-(Trifluormethyl)benzolthiol: dient als wertvolles Zwischenprodukt in der organischen Synthese. Seine Brom- und Thiol-Funktionsgruppen machen es zu einem vielseitigen Reagenz für den Aufbau komplexerer Moleküle. Beispielsweise kann es zur Synthese verschiedener schwefelhaltiger heterocyclischer Verbindungen verwendet werden, die in Pharmazeutika und Agrochemikalien weit verbreitet sind .
Pharmazeutische Forschung
In der pharmazeutischen Forschung kann diese Verbindung zur Entwicklung neuer Therapeutika eingesetzt werden. Ihr Strukturmotiv findet sich in bestimmten biologisch aktiven Molekülen, was auf potenzielle Anwendungen in der Wirkstoffentwicklung und -entdeckung hindeutet, insbesondere bei der Entwicklung von Enzyminhibitoren .
Materialwissenschaft
Die einzigartigen elektronischen Eigenschaften der Verbindung machen sie für den Einsatz in der Materialwissenschaft geeignet, insbesondere bei der Entwicklung von organischen Halbleitern. Ihre Fähigkeit, Elektronen zu spenden, kann zur Herstellung von Materialien für organische Photovoltaikzellen genutzt werden .
Katalysatorentwicklung
Die Thiolgruppe in This compound kann als Ligand fungieren, an Metalle binden und Katalysatoren für verschiedene chemische Reaktionen bilden. Diese Katalysatoren können in der asymmetrischen Synthese eingesetzt werden, die für die Herstellung enantiomerenreiner Substanzen in der pharmazeutischen Industrie von entscheidender Bedeutung ist .
Analytische Chemie
Diese Verbindung kann als Standard oder Reagenz in der analytischen Chemie für die quantitative Analyse verwendet werden. Ihre eindeutigen spektralen Eigenschaften ermöglichen ihren Einsatz in spektroskopischen Methoden zur Identifizierung und Quantifizierung anderer Substanzen .
Agrochemikalienentwicklung
Die Brom- und Thiolgruppen sind auch nützlich bei der Synthese von Agrochemikalien. Verbindungen, die diese funktionellen Gruppen enthalten, wurden zur Herstellung neuer Pestizide und Herbizide mit verbesserter Wirksamkeit und geringeren Umweltauswirkungen verwendet .
Fluorchemie-Forschung
Aufgrund ihrer Trifluormethylgruppe ist This compound für die Fluorchemie von Bedeutung. Forscher können ihre Reaktivität untersuchen, um neue Fluorierungsreaktionen zu entwickeln, die für die Einführung von Fluoratomen in organische Moleküle wichtig sind .
Umweltwissenschaften
Schließlich könnte diese Verbindung auf ihre potenzielle Rolle in den Umweltwissenschaften untersucht werden. Ihre Fähigkeit, an Schwermetalle zu binden, könnte in Prozessen zur Entfernung giftiger Metalle aus Wasser oder Boden genutzt werden, was zu Bemühungen zur Sanierung der Umwelt beiträgt .
Wirkmechanismus
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the action, efficacy, and stability of “4-Bromo-2-(trifluoromethyl)benzenethiol”. For example, the compound might be more stable and effective under certain conditions .
Eigenschaften
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGBNVNPXUGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Piperidin-4-yl)propyl]morpholine](/img/structure/B1524007.png)



![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine](/img/structure/B1524012.png)






![4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B1524025.png)


